

2-Phenyl-3-(piperidin-4-YL)-1H-indole vs other PARP inhibitors

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Compound of Interest

2-Phenyl-3-(piperidin-4-YL)-1Hindole

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A Comparative Guide to PARP Inhibitors: Benchmarking **2-Phenyl-3-(piperidin-4-YL)-1H-indole** Against Clinically Approved Agents

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational molecule **2-Phenyl-3-(piperidin-4-YL)-1H-indole** against established Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited public data on **2-Phenyl-3-(piperidin-4-YL)-1H-indole**'s PARP inhibitory activity, this guide focuses on a comprehensive comparison of four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Niraparib is included as a structurally relevant compound, possessing a piperidinyl-phenyl moiety. All quantitative data is presented in structured tables, accompanied by detailed experimental methodologies and visualizations of key biological pathways and workflows.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[1] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[2]



PARP inhibitors have emerged as a significant class of anticancer agents, with several compounds approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[2][3]

Comparative Analysis of PARP Inhibitors

While specific experimental data for **2-Phenyl-3-(piperidin-4-YL)-1H-indole** as a PARP inhibitor is not readily available in the public domain, we can benchmark its potential against the following leading PARP inhibitors.

Biochemical Potency

The in vitro potency of PARP inhibitors is typically determined through enzymatic assays that measure the inhibition of PARP1 and PARP2 activity. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters for comparison.

Inhibitor	PARP1 IC50 (nM)	PARP2 IC50 (nM)	PARP1 Ki (nM)
Olaparib	~1-5	~1-5	~1.4-5.2
Rucaparib	~1.4	~0.17	1.4
Niraparib	3.8	2.1	~2
Talazoparib	~1	~0.2	~0.5-1
2-Phenyl-3-(piperidin- 4-YL)-1H-indole	Data not available	Data not available	Data not available

Table 1: Comparative biochemical potency of selected PARP inhibitors. Data compiled from multiple sources.[4][5]

Cellular Activity

The cellular activity of PARP inhibitors is assessed by their ability to inhibit PARP activity within whole cells and their cytotoxic effects on cancer cell lines, particularly those with BRCA mutations.



Inhibitor	Whole-Cell PARP Inhibition EC50 (nM)	Cytotoxicity (CC50) in BRCA-mutant cells (nM)
Olaparib	~10	10-100
Rucaparib	~5	10-100
Niraparib	4	10-100
Talazoparib	<1	<10
2-Phenyl-3-(piperidin-4- YL)-1H-indole	Data not available	Data not available

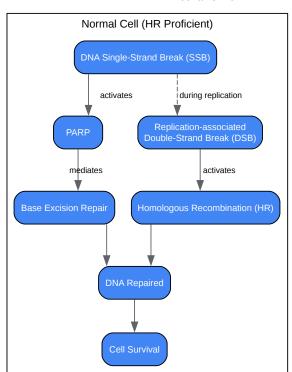
Table 2: Comparative cellular activity of selected PARP inhibitors. Data compiled from multiple sources.

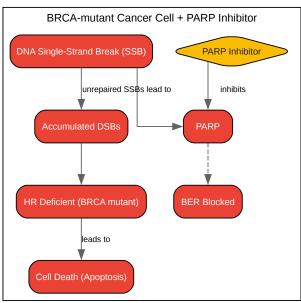
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the evaluation process for PARP inhibitors, the following diagrams are provided.



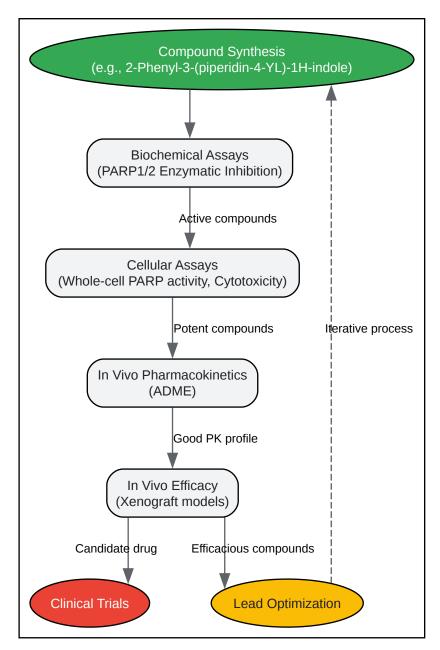
Mechanism of PARP Inhibition and Synthetic Lethality







Preclinical Evaluation Workflow for PARP Inhibitors



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